![molecular formula C20H24ClN3O2 B244608 N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a chloro group, an ethylpiperazine moiety, and a methoxy group, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine in the presence of potassium carbonate in dry N,N-dimethylformamide at 90°C for 1 hour.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using suitable reducing agents.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of the corresponding aniline derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide
- N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide
- 4,5-dichloro-N-(3-(4-ethylpiperazin-1-yl)phenyl)pyrimidin-2-amine
Uniqueness
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Additionally, the ethylpiperazine moiety may contribute to its binding affinity and selectivity for certain receptors or enzymes.
Propiedades
Fórmula molecular |
C20H24ClN3O2 |
|---|---|
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-23-10-12-24(13-11-23)19-9-6-16(14-18(19)21)22-20(25)15-4-7-17(26-2)8-5-15/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Clave InChI |
BAQPYTMHDYMJTL-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)
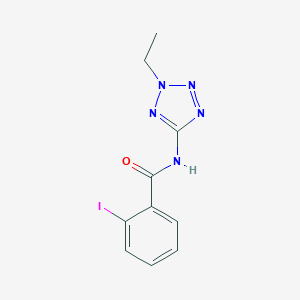
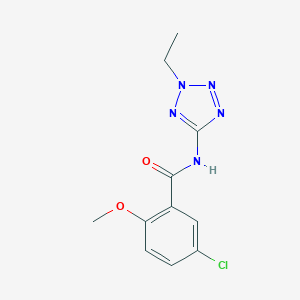
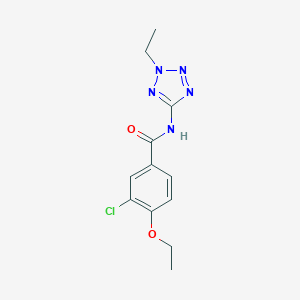
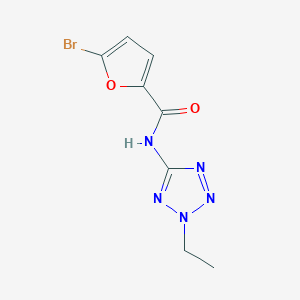


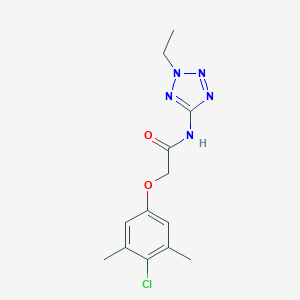
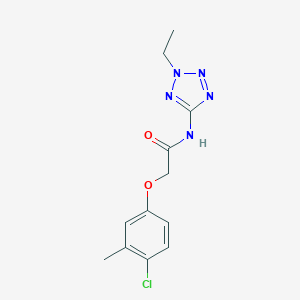
![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
